molecular formula C15H15N5 B15281070 (E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile

(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile

Cat. No.: B15281070
M. Wt: 265.31 g/mol
InChI Key: HVIWBMRKBLUAKW-ONEGZZNKSA-N
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Description

(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile is a synthetic organic compound characterized by its unique structure, which includes an acrylonitrile group and a substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile typically involves the reaction of 4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired acrylonitrile derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile is unique due to its acrylonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

(E)-3-[4-[(2-aminopyrimidin-4-yl)amino]-3,5-dimethylphenyl]prop-2-enenitrile

InChI

InChI=1S/C15H15N5/c1-10-8-12(4-3-6-16)9-11(2)14(10)19-13-5-7-18-15(17)20-13/h3-5,7-9H,1-2H3,(H3,17,18,19,20)/b4-3+

InChI Key

HVIWBMRKBLUAKW-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)/C=C/C#N

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)C=CC#N

Origin of Product

United States

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